molecular formula C22H16N2O2 B12613408 2,5-Di(1H-indol-3-yl)benzene-1,4-diol CAS No. 647862-35-9

2,5-Di(1H-indol-3-yl)benzene-1,4-diol

Cat. No.: B12613408
CAS No.: 647862-35-9
M. Wt: 340.4 g/mol
InChI Key: UMLBZPOGGDYIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Di(1H-indol-3-yl)benzene-1,4-diol is a compound that features two indole groups attached to a benzene ring with hydroxyl groups at the 1 and 4 positions. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(1H-indol-3-yl)benzene-1,4-diol typically involves the reaction of indole derivatives with benzene-1,4-diol under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol in the presence of palladium acetate and a phosphine ligand .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 2,5-Di(1H-indol-3-yl)benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution can be facilitated by acids like sulfuric acid or Lewis acids.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2,5-Di(1H-indol-3-yl)benzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Di(1H-indol-3-yl)benzene-1,4-diol involves its interaction with various molecular targets. The indole moieties can interact with biological receptors, enzymes, and DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2,5-Di(1H-indol-3-yl)benzene-1,4-diol is unique due to its specific arrangement of indole groups and hydroxyl functionalities, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

CAS No.

647862-35-9

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2,5-bis(1H-indol-3-yl)benzene-1,4-diol

InChI

InChI=1S/C22H16N2O2/c25-21-10-16(18-12-24-20-8-4-2-6-14(18)20)22(26)9-15(21)17-11-23-19-7-3-1-5-13(17)19/h1-12,23-26H

InChI Key

UMLBZPOGGDYIJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(C=C3O)C4=CNC5=CC=CC=C54)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.